molecular formula C20H23FN2O2 B4547248 N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B4547248
M. Wt: 342.4 g/mol
InChI Key: BBXYMTWIQMVEIP-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzyl group, and a fluorophenoxyacetamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: Researchers investigate its interactions with various receptors and enzymes to understand its pharmacokinetics and pharmacodynamics.

    Biochemistry: The compound is used in studies to elucidate biochemical pathways and mechanisms of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of the Fluorophenoxyacetamide Moiety: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride, which is then reacted with the benzylpiperidine intermediate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenoxy)acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.

    N-(1-benzylpiperidin-4-yl)-2-(4-methylphenoxy)acetamide: The presence of a methyl group instead of a fluorine atom results in variations in its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-6-8-19(9-7-17)25-15-20(24)22-18-10-12-23(13-11-18)14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXYMTWIQMVEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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